molecular formula C10H12O2S B3056922 [(2,4-Dimethylphenyl)thio]acetic acid CAS No. 75243-12-8

[(2,4-Dimethylphenyl)thio]acetic acid

Cat. No. B3056922
CAS RN: 75243-12-8
M. Wt: 196.27 g/mol
InChI Key: AFFPQRUZZYEZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2,4-Dimethylphenyl)thio]acetic acid, also known as DMTA, is a thiophene carboxylic acid. It is a unique chemical provided to early discovery researchers . The empirical formula of this compound is C10H12O2S and it has a molecular weight of 196.27 .


Molecular Structure Analysis

The SMILES string of [(2,4-Dimethylphenyl)thio]acetic acid is Cc1ccc(SCC(O)=O)c(C)c1 . This indicates that the molecule consists of a 2,4-dimethylphenyl group attached to a thioacetic acid group.


Physical And Chemical Properties Analysis

[(2,4-Dimethylphenyl)thio]acetic acid has a molecular weight of 196.27 . The empirical formula of this compound is C10H12O2S . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available.

Scientific Research Applications

Environmental Impact on Aquatic Ecosystems

[(2,4-Dimethylphenyl)thio]acetic acid, as part of the dimethylamine salt of 2,4-dichlorophenoxy acetic acid (2,4-D DMA), has been studied for its effects on aquatic ecosystems. In an experimental study, the application of 2,4-D DMA to ponds stimulated the growth of rooted macrophytes and influenced the photosynthetic uptake in phytoplankton assemblages. This suggests its potential ecological impact when introduced to aquatic environments (Boyle, 1980).

Synthesis of Bioactive Compounds

The compound has also been utilized in the synthesis of bioactive molecules. For instance, it was used in the creation of sialyl α-glycosides, highlighting its role in the development of complex organic compounds with potential biological applications (Martichonok & Whitesides, 1996).

Soil Behavior and Agricultural Implications

The breakdown and movement of 2,4-D in soil under various conditions were studied to understand its environmental persistence and impact, particularly in agricultural settings (Wilson & Cheng, 1976). This research is crucial for evaluating the environmental safety and efficacy of herbicides containing [(2,4-Dimethylphenyl)thio]acetic acid.

Fluorescent Properties in Chemical Synthesis

Research has also been conducted on compounds like 1,3,5-triaryl-2-pyrazolines, which involve [(2,4-Dimethylphenyl)thio]acetic acid derivatives in their synthesis. These compounds exhibit fluorescence, suggesting applications in areas such as material sciences and sensor technology (Hasan et al., 2011).

Copper Complex Formation and Bioactivity

The formation of copper complexes with [(2,4-Dimethylphenyl)thio]acetic acid derivatives has been investigated. These complexes have been analyzed for their structure and antimicrobial activity, indicating potential applications in the fields of inorganic chemistry and microbiology (Psomas et al., 1998).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2-(2,4-dimethylphenyl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-7-3-4-9(8(2)5-7)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFPQRUZZYEZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324523
Record name [(2,4-dimethylphenyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,4-Dimethylphenyl)thio]acetic acid

CAS RN

75243-12-8
Record name NSC406920
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(2,4-dimethylphenyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2,4-Dimethylphenyl)thio]acetic acid
Reactant of Route 2
Reactant of Route 2
[(2,4-Dimethylphenyl)thio]acetic acid
Reactant of Route 3
Reactant of Route 3
[(2,4-Dimethylphenyl)thio]acetic acid
Reactant of Route 4
Reactant of Route 4
[(2,4-Dimethylphenyl)thio]acetic acid
Reactant of Route 5
Reactant of Route 5
[(2,4-Dimethylphenyl)thio]acetic acid
Reactant of Route 6
Reactant of Route 6
[(2,4-Dimethylphenyl)thio]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.